![molecular formula C10H12Cl2N2O B5788871 N~1~-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B5788871.png)
N~1~-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide, also known as DCDMG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DCDMG belongs to the class of N,N-dimethylglycinamide derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of N~1~-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. This compound has also been found to activate the AMPK signaling pathway, which regulates energy metabolism and cell survival. Additionally, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuronal cells, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction. This compound has also been found to reduce inflammation and oxidative stress in various animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its high purity and stability. This compound is a well-characterized compound that can be easily synthesized and purified. Another advantage is its diverse pharmacological properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of N~1~-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide. One area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the exploration of this compound as a potential treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways. Overall, the study of this compound has the potential to uncover new therapeutic targets and treatments for a variety of diseases.
Synthesis Methods
The synthesis of N~1~-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide involves the reaction of 2,6-dichloroaniline with N,N-dimethylglycine in the presence of a base and a solvent. The reaction yields this compound as a white crystalline solid with a melting point of 223-225°C. The purity of this compound can be confirmed through various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Scientific Research Applications
N~1~-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, this compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In neurology, this compound has been studied for its neuroprotective effects against oxidative stress and neuronal damage. This compound has also been explored as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(dimethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(2)6-9(15)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXPMBGGDDZPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.